molecular formula C21H15ClN2 B3260263 5-Chloro-1,3,4-triphenyl-1H-pyrazole CAS No. 32859-09-9

5-Chloro-1,3,4-triphenyl-1H-pyrazole

Cat. No.: B3260263
CAS No.: 32859-09-9
M. Wt: 330.8 g/mol
InChI Key: FJJMAVMYVMBGFY-UHFFFAOYSA-N
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Description

5-Chloro-1,3,4-triphenyl-1H-pyrazole is a chemical compound with the molecular formula C21H15ClN2 . It is a type of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms .


Synthesis Analysis

Pyrazoles can be synthesized through various methods. One common method is the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . A more specific synthesis of 1,3,5-trisubstituted-1H-pyrazoles involves cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to three phenyl groups and a chlorine atom . The exact structure can be determined using techniques such as HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .

Future Directions

The future directions for 5-Chloro-1,3,4-triphenyl-1H-pyrazole could involve exploring its potential applications in various fields. For instance, 1,3,5-trisubstituted-1H-pyrazole shows different colors in different solvents when the electron withdrawing group is attached to acetophenone . This property could be explored for potential applications in color-changing materials or sensors.

Properties

IUPAC Name

5-chloro-1,3,4-triphenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2/c22-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23-24(21)18-14-8-3-9-15-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJMAVMYVMBGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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